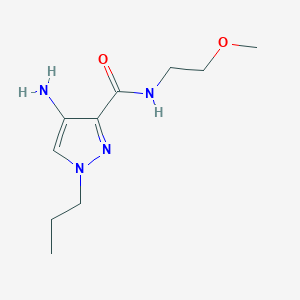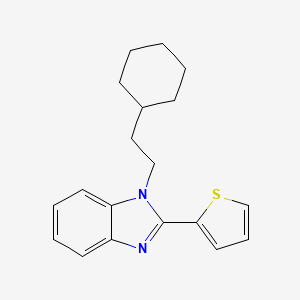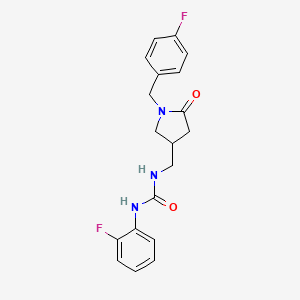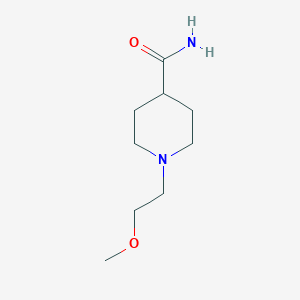
1-(2-Methoxyethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Methoxyethyl)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 1170921-09-1 . It has a molecular weight of 186.25 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-methoxyethyl)-4-piperidinecarboxamide . The InChI code for this compound is 1S/C9H18N2O2/c1-13-7-6-11-4-2-8(3-5-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 186.25 . The storage temperature is room temperature .科学的研究の応用
Chemical Synthesis
- Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-Catalyzed Aminocarbonylation : Piperidines with ester functionality, like 2-(methoxycarbonyl)piperidine, are used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process leads to the exclusive formation of carboxamides under mild conditions, demonstrating the chemical utility of such compounds in organic synthesis (Takács et al., 2014).
Medicinal Chemistry
- Antihistaminic Activity : The synthesis of 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, a derivative of piperidine, has been explored for its potential antihistaminic activity. This demonstrates the significance of piperidine derivatives in developing new medicinal agents (Maynard et al., 1993).
Radiopharmaceutical Research
- PET Radiotracer Synthesis : The feasibility of synthesizing N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors, highlights the role of piperidine derivatives in the development of diagnostic tools in neurology (Katoch-Rouse & Horti, 2003).
Antibacterial Research
- Antibacterial Evaluation : Piperidine derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the diverse pharmacological potential of such compounds. Some of these derivatives exhibited significant effects against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).
Drug Discovery
- Discovery of Soluble Epoxide Hydrolase Inhibitors : 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide compounds have been identified as inhibitors of soluble epoxide hydrolase, a key enzyme in various physiological processes. This discovery aids in the development of new therapeutic agents (Thalji et al., 2013).
Cancer Research
- Antineoplastic Potential : The structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound synthesized and evaluated for its antineoplastic potential, shows the importance of piperidine derivatives in cancer research (Banerjee et al., 2002).
Tubulin Inhibition for Antiproliferative Effects
- Development of Tubulin Inhibitors : The discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents, acting as tubulin inhibitors, highlights the potential of piperidine derivatives in cancer therapy (Krasavin et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-6-11-4-2-8(3-5-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHMJTPDEJCWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2819314.png)
![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2819316.png)
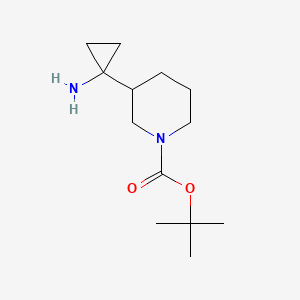
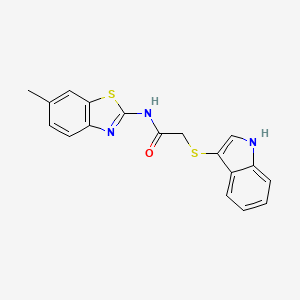
![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2819321.png)
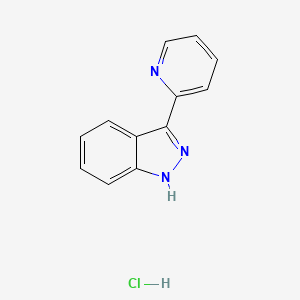
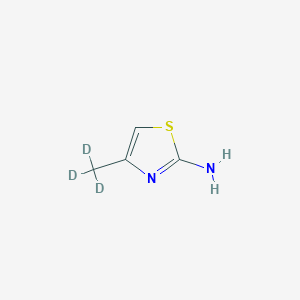
![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)
